molecular formula C16H14N4O2 B2599858 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide CAS No. 1235254-92-8

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Cat. No. B2599858
M. Wt: 294.314
InChI Key: ZXMNIPKNRADZGN-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a chemical compound that has been synthesized for various scientific research applications. It is a heterocyclic organic compound that contains two nitrogen atoms in its structure.

Scientific Research Applications

Chemical Synthesis and Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide, owing to its structural complexity, is of interest in the realm of chemical synthesis and biological activity. It belongs to a class of compounds that have been explored for various biological activities, including cardiotonic effects and potential antiviral properties.

One study highlights the synthesis and inotropic activity of dihydropyridazinone cardiotonics, revealing compounds with significant positive inotropic effects in animals. These findings suggest potential cardiotonic applications, where improving heart contractility is desired, though the specific compound was not directly studied in this context (Robertson et al., 1986).

Antimicrobial and Antiviral Research

Further research into related compounds, such as 2-(quinolin-4-yloxy)acetamides, reveals activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting potential applications in treating tuberculosis. These compounds were found to be potent in vitro inhibitors, displaying low toxicity to human cells, which underscores their potential as therapeutic agents (Pissinate et al., 2016).

Another study on a novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, with a focus on treating Japanese encephalitis. This indicates the potential of quinoline derivatives in developing antiviral therapeutics (Ghosh et al., 2008).

Molecular Docking and Theoretical Studies

Computational studies and molecular docking have been employed to investigate the reactivity and potential drug applications of related sulfonamide compounds. These studies suggest that certain structural features, such as the presence of quinoxaline moieties, could enhance antimalarial activity, providing insights into the design of new drugs with potential applications against COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-quinolin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-6-7-16(22)20(19-11)10-15(21)18-13-8-12-4-2-3-5-14(12)17-9-13/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMNIPKNRADZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

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